molecular formula C7H5N7 B066770 6-(1H-1,2,4-Triazol-1-yl)-7H-purine CAS No. 165546-19-0

6-(1H-1,2,4-Triazol-1-yl)-7H-purine

Cat. No. B066770
CAS RN: 165546-19-0
M. Wt: 187.16 g/mol
InChI Key: CDRFYYRVYMLDLE-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They have been used in the development of various pharmaceuticals, including anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various starting materials, and the structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives can vary widely depending on the specific compounds being synthesized .

Mechanism of Action

1,2,4-Triazole derivatives have been found to exhibit cytotoxic activities against various human cancer cell lines . Molecular docking studies are often done to understand the mechanism and binding modes of these derivatives in the binding pocket of target enzymes .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-Triazole derivatives, due to their wide range of biological activities, continue to be a focus of research in this area .

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N7/c1-8-4-14(13-1)7-5-6(10-2-9-5)11-3-12-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFYYRVYMLDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435608
Record name 6-(1H-1,2,4-Triazol-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-Triazol-1-yl)-7H-purine

CAS RN

165546-19-0
Record name 6-(1H-1,2,4-Triazol-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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